

Spectroscopic Analysis of 3,7-Dimethyl-1-octanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,7-Dimethyl-1-octanol

Cat. No.: B074485

[Get Quote](#)

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,7-Dimethyl-1-octanol**. It is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed spectroscopic data, experimental protocols, and a workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,7-Dimethyl-1-octanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.6	Triplet	2H	H-1 (-CH ₂ OH)
~2.2	Singlet	1H	-OH
~1.5	Multiplet	1H	H-7 (-CH(CH ₃) ₂)
~1.4 - 1.1	Multiplet	~8H	H-2, H-4, H-5, H-6 (-CH ₂ - groups)
~0.9	Multiplet	1H	H-3 (-CH(CH ₃)-)
0.88	Doublet	3H	H-3' (-CH(CH ₃)-)
0.86	Doublet	6H	H-7', H-7'' (-CH(CH ₃) ₂)

Note: Data is compiled from typical values for similar aliphatic alcohols and available spectral images.[\[1\]](#)[\[2\]](#)[\[3\]](#) The exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13) NMR Data[\[4\]](#)[\[5\]](#)[\[6\]](#)

Chemical Shift (δ) ppm	Carbon Assignment
61.1	C-1 (-CH ₂ OH)
39.5	C-2
37.5	C-4
35.5	C-3
29.8	C-6
28.0	C-7
24.8	C-5
22.7	C-7' or C-7''
22.6	C-7' or C-7''
19.6	C-3'

Infrared (IR) Spectroscopy[7][8][9]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (alcohol)
~2955	Strong	C-H stretch (asymmetric, -CH ₃)
~2925	Strong	C-H stretch (asymmetric, -CH ₂)
~2870	Strong	C-H stretch (symmetric, -CH ₃ & -CH ₂)
~1465	Medium	C-H bend (scissoring, -CH ₂)
~1375	Medium	C-H bend (rocking, gem-dimethyl)
~1057	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)[\[2\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
43	100	$[\text{C}_3\text{H}_7]^+$
56	99	$[\text{C}_4\text{H}_8]^+$
55	90	$[\text{C}_4\text{H}_7]^+$
41	79	$[\text{C}_3\text{H}_5]^+$
70	76	$[\text{C}_5\text{H}_{10}]^+$
69	65	$[\text{C}_5\text{H}_9]^+$
83	45	$[\text{C}_6\text{H}_{11}]^+$
140	5	$[\text{M}-\text{H}_2\text{O}]^+$

Note: The molecular ion peak (M^+) at m/z 158 is often weak or absent in electron ionization mass spectra of alcohols due to facile dehydration.[\[7\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

This protocol is suitable for acquiring both ^1H and ^{13}C NMR spectra of **3,7-Dimethyl-1-octanol**.

- Sample Preparation: As **3,7-Dimethyl-1-octanol** is a liquid, spectra can be acquired from a neat sample.[\[8\]](#)[\[9\]](#) Alternatively, for better resolution and to avoid viscosity issues, prepare a solution by dissolving 10-20 mg of the alcohol in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean 5 mm NMR tube.[\[10\]](#)
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- To confirm the hydroxyl proton peak, a "D₂O shake" can be performed: add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish due to proton-deuterium exchange.[3]
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.[8][9]
 - To aid in peak assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be run.[11] A DEPT-90 spectrum will show only CH signals, while a DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

IR Spectroscopy Protocol

For a liquid sample like **3,7-Dimethyl-1-octanol**, Attenuated Total Reflectance (ATR) or the neat liquid film method can be used.[12]

Attenuated Total Reflectance (ATR) Method (Recommended):

- Sample Preparation: This method requires minimal sample preparation.[12]
- Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a single drop of **3,7-Dimethyl-1-octanol** directly onto the ATR crystal.
 - Acquire the sample spectrum. The instrument's software will automatically generate the transmittance or absorbance spectrum.

Neat Liquid Film Method:

- Sample Preparation: Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).[\[13\]](#) Carefully place a second salt plate on top to create a thin liquid film between the plates, avoiding air bubbles.[\[14\]](#)[\[15\]](#)
- Instrumentation: Use a standard FTIR spectrometer.
- Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum.
- Cleaning: After analysis, promptly clean the salt plates with a suitable dry solvent (e.g., acetone) and store them in a desiccator.[\[13\]](#)

Mass Spectrometry Protocol

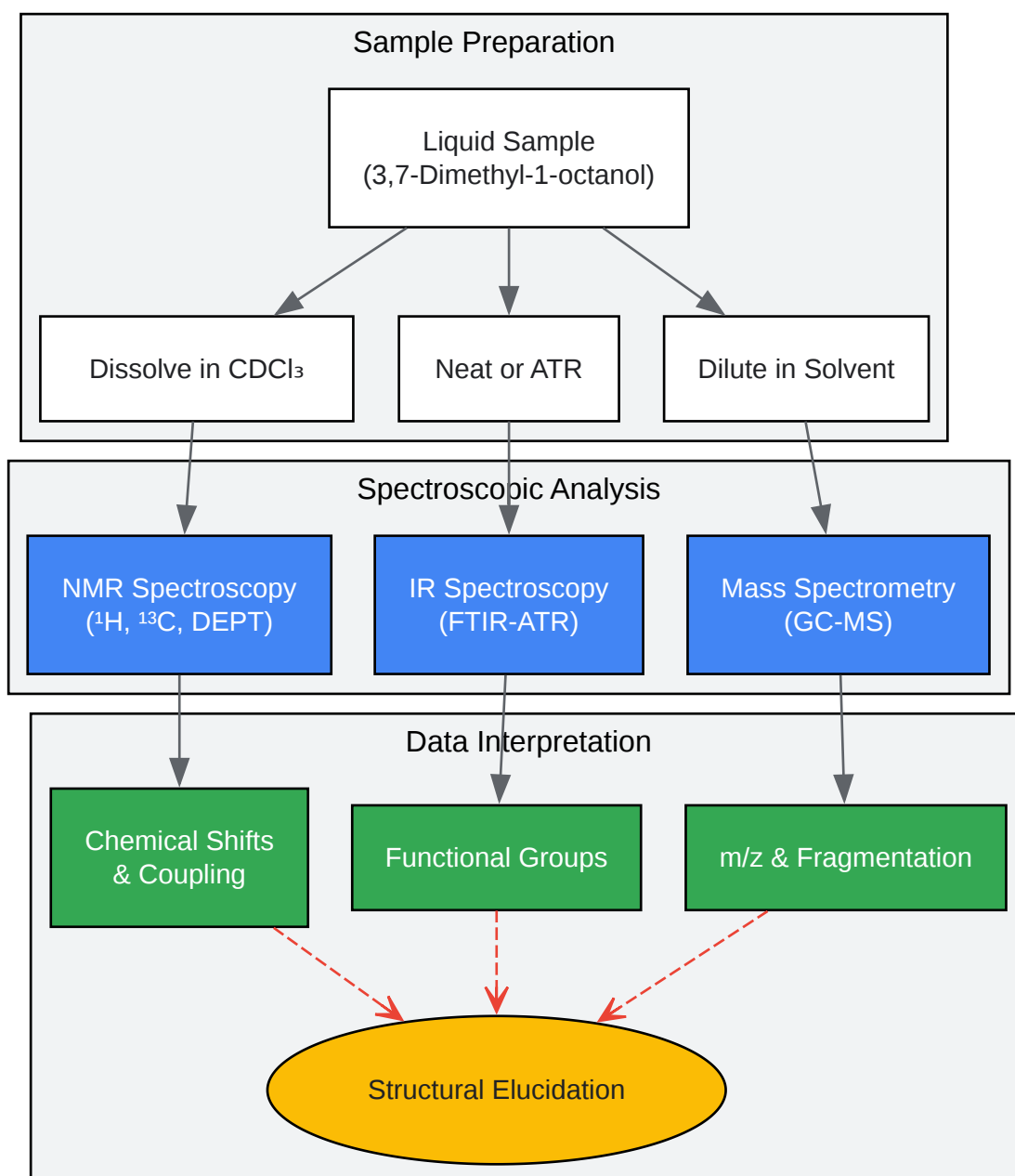
Given that **3,7-Dimethyl-1-octanol** is a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method.[\[16\]](#)

- Sample Preparation: Prepare a dilute solution of **3,7-Dimethyl-1-octanol** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrumentation: Use a GC-MS system. The gas chromatograph separates the sample components before they enter the mass spectrometer.
- GC Conditions:
 - Injector: Set to a temperature that ensures rapid volatilization (e.g., 250°C).
 - Column: Use a suitable capillary column (e.g., a nonpolar DB-5 or similar).
 - Oven Program: Implement a temperature gradient to ensure good separation, for example, starting at 50°C and ramping up to 250°C.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI), typically at 70 eV.
 - Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 35-400).

- Acquisition and Analysis: The sample is injected, vaporized, and separated on the GC column. As **3,7-Dimethyl-1-octanol** elutes from the column, it enters the ion source, is fragmented, and the resulting ions are analyzed to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **3,7-Dimethyl-1-octanol**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **3,7-Dimethyl-1-octanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,7-DIMETHYL-1-OCTANOL(106-21-8) 1H NMR [m.chemicalbook.com]
- 2. 3,7-Dimethyl-1-octanol | C₁₀H₂₂O | CID 7792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3,7-DIMETHYL-1-OCTANOL(106-21-8) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Page loading... [guidechem.com]
- 7. 1-Octanol, 3,7-dimethyl-, (S)- [webbook.nist.gov]
- 8. azom.com [azom.com]
- 9. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. magritek.com [magritek.com]
- 12. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. ursinus.edu [ursinus.edu]
- 15. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3,7-Dimethyl-1-octanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b074485#spectroscopic-data-for-3-7-dimethyl-1-octanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com